Thermal Decomposition Threshold (TGA) of NPNPB Exceeds NPB by Over 90 °C, Enabling Higher-Temperature Vacuum Processing
NPNPB exhibits a thermogravimetric analysis (TGA) decomposition temperature (0.5% weight loss) exceeding 370 °C . In contrast, the industry-standard comparator NPB (N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine, CAS 123847-85-8) has a reported melting point of 279–283 °C, with literature documenting significant purity degradation upon prolonged thermal exposure at 330 °C [1]. The >90 °C margin in thermal stability directly translates to reduced material degradation during prolonged vacuum thermal evaporation, lower defect density in deposited films, and broader compatibility with high-temperature downstream processing steps .
| Evidence Dimension | Thermal decomposition temperature (0.5% weight loss by TGA) vs. melting point |
|---|---|
| Target Compound Data | TGA >370 °C (0.5% weight loss) |
| Comparator Or Baseline | NPB melting point: 279–283 °C (lit.); NPB degradation observed at 330 °C under high vacuum |
| Quantified Difference | >87 °C higher decomposition threshold; >40 °C margin above NPB degradation temperature |
| Conditions | TGA measurement for NPNPB; NPB melting point per vendor specification and thermal degradation per prolonged high-vacuum exposure studies |
Why This Matters
For procurement decisions, the >370 °C TGA threshold of NPNPB enables deposition protocols and device operational envelopes that would thermally degrade NPB, reducing defect-related yield loss in manufacturing environments with elevated source temperatures or extended deposition campaigns.
- [1] Kim, J. et al. (2020) 'Degradation Behaviors of NPB Molecules upon Prolonged Exposure to Various Thermal Stresses under High Vacuum below 10⁻⁴ Pa,' Scientific Reports, 10, Article 9853. DOI: 10.1038/s41598-020-66961-z. View Source
